molecular formula C14H23ClN2O B13792175 N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride CAS No. 80704-45-6

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride

Cat. No.: B13792175
CAS No.: 80704-45-6
M. Wt: 270.80 g/mol
InChI Key: GUDGHWYZZKDMBC-UHFFFAOYSA-N
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Description

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a dimethylamino group, and an acetamide group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride typically involves the quaternization of dimethylaminopropylamine with benzyl chloride. The reaction is carried out in a solvent such as xylene, with p-toluene sulphonic acid as a catalyst . The reaction conditions include maintaining the temperature and stirring the mixture until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

CAS No.

80704-45-6

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

N-[4-(dimethylamino)-1-phenylbutyl]acetamide;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-12(17)15-14(10-7-11-16(2)3)13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-11H2,1-3H3,(H,15,17);1H

InChI Key

GUDGHWYZZKDMBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCN(C)C)C1=CC=CC=C1.Cl

Origin of Product

United States

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